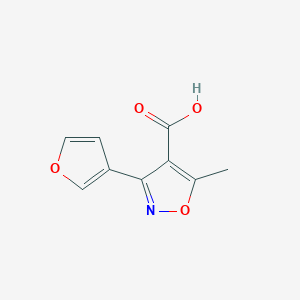
3-(3-Furyl)-5-methylisoxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Furyl)-5-methylisoxazole-4-carboxylic Acid is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Furyl)-5-methylisoxazole-4-carboxylic Acid can be achieved through several methods. One common approach involves the condensation of aldehydes with primary nitro compounds. For instance, the reaction of 3-oxetanone with primary nitro derivatives can yield isoxazole-4-carbaldehydes . Another method involves the preparation of furfuryl aryl(alkyl) ketones, which can be synthesized through acid-catalyzed cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction parameters, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Furyl)-5-methylisoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction of functional groups can be achieved using catalysts such as 5% Pd/C.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl carbonate for esterification, piperidinium acetate as a catalyst, and 5% Pd/C for catalytic hydrogenation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, esterification reactions can yield ester derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
3-(3-Furyl)-5-methylisoxazole-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and molecular interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Furyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2-Furyl)acrylic Acid: Another furan derivative with similar structural features.
Furfuryl aryl(alkyl) ketones: Compounds containing a furan ring and carbonyl group, used in similar synthetic applications.
Uniqueness
3-(3-Furyl)-5-methylisoxazole-4-carboxylic Acid is unique due to its isoxazole ring structure, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
3-(furan-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c1-5-7(9(11)12)8(10-14-5)6-2-3-13-4-6/h2-4H,1H3,(H,11,12) |
InChI Key |
QRJIHHZWQWIBHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=COC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















